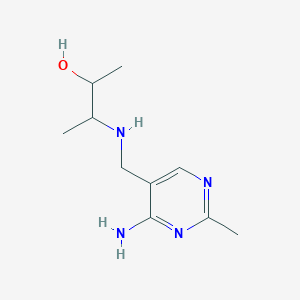
3-(Trifluoromethyl)quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)quinolin-6-ol is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction yields the desired quinoline derivative in moderate yields.
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethyl)quinolin-6-ol are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and catalyst concentration, to improve yield and efficiency.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinolines with various functional groups.
科学研究应用
3-(Trifluoromethyl)quinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include anticancer and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Trifluoromethyl)quinolin-6-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of DNA synthesis, and induction of oxidative stress, contributing to its biological effects .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)quinolin-5-ol
- 8-(Trifluoromethyl)quinolin-6-yl)boronic acid
- 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
Uniqueness
3-(Trifluoromethyl)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 3-position and the hydroxyl group at the 6-position enhances its reactivity and potential for diverse applications compared to other fluorinated quinolines .
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-4-8(15)1-2-9(6)14-5-7/h1-5,15H |
InChI 键 |
SEVAXOASRFZPIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C=C2C=C1O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


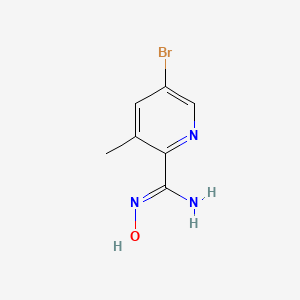

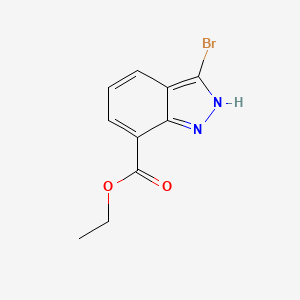


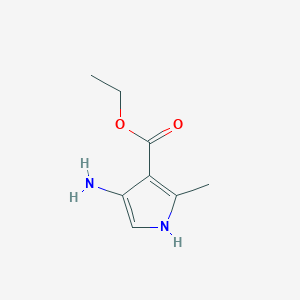
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)


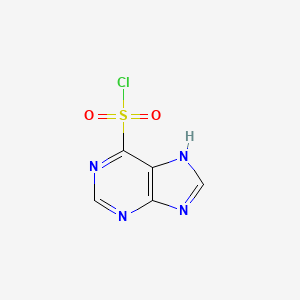
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
